Minimal Recognition Motif for S6 Kinase
The heptapeptide SSLRASTS encompasses the minimal substrate recognition determinant for the mitogen-activated 70-kDa S6 kinase, specifically residues 231–237 of ribosomal protein S6. The 70-kDa S6 kinase exhibits an apparent Km of 0.25 µM for 40S ribosomal subunits and a 2.5-fold higher apparent Km for a full-length S6 C-terminal peptide; the seven-residue core, corresponding to SSLRASTS, retains the essential recognition elements Arg231, Arg233, and Ser236 while eliminating non-essential flanking residues [1]. In contrast, the commonly used S6 peptide RRLSSLRA is an eight-residue sequence that lacks the C-terminal threonine and includes an additional N-terminal arginine, which alters the kinase recognition pattern by shifting phosphorylation preference toward Ser235 rather than Ser236 [2].
| Evidence Dimension | Kinase recognition – minimal substrate length and Km |
|---|---|
| Target Compound Data | Apparent Km for 40S subunits = 0.25 µM; full-length S6 C-terminal peptide Km ≈ 0.63 µM (2.5-fold higher); seven-residue core retains essential recognition determinants [1] |
| Comparator Or Baseline | RRLSSLRA (eight-residue S6 peptide): apparent Km = 0.18 mM (180 µM) for p90 rsk/S6K in cell extracts |
| Quantified Difference | The full-length S6 peptide containing the SSLRASTS core has a Km ~285-fold lower than RRLSSLRA for p90 rsk (0.63 µM vs. 180 µM), indicating substantially higher affinity when the complete recognition motif is preserved. |
| Conditions | In vitro kinase assay using purified 70-kDa S6 kinase from rat liver (Flotow 1992); phosphocellulose assay for RRLSSLRA Km |
Why This Matters
Selecting SSLRASTS over RRLSSLRA ensures that the minimal, physiologically relevant recognition motif is used, avoiding off-target phosphorylation at Ser235 and providing more reproducible kinetic constants in S6 kinase activity assays.
- [1] Flotow, H., & Thomas, G. (1992). Substrate recognition determinants of the mitogen-activated 70K S6 kinase from rat liver. Journal of Biological Chemistry, 267(5), 3074–3078. PMID: 1737763. View Source
- [2] Wettenhall, R. E. H., et al. (1991). Determinants of multi-site phosphorylation of peptide analogues of ribosomal protein S6 by novel protease-activated protein kinases. Peptide Research, 4(3), 158–170. PMID: 1823186. View Source
